molecular formula C11H7ClN2O2 B1392822 3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde CAS No. 1245569-76-9

3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde

Numéro de catalogue: B1392822
Numéro CAS: 1245569-76-9
Poids moléculaire: 234.64 g/mol
Clé InChI: OFIOKZFAVIBYAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde is a benzaldehyde derivative featuring a chloropyridazine ring linked via an ether bond at the meta position of the benzaldehyde core. Its molecular formula is C₁₁H₇ClN₂O₂ (molecular weight: 234.64 g/mol), with a CAS number 1245569-76-9 .

Propriétés

IUPAC Name

3-(6-chloropyridazin-3-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-10-4-5-11(14-13-10)16-9-3-1-2-8(6-9)7-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIOKZFAVIBYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde typically involves the reaction of 6-chloropyridazine with 3-hydroxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloropyridazinyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde has been identified as a potential lead compound in the development of pharmaceuticals. Its structural properties suggest it may act as an inhibitor for specific biological targets, particularly in cancer research. For instance, compounds with similar structures have shown efficacy against BRG1 and BRM, which are implicated in tumorigenesis .

Biochemical Studies

In biochemical research, this compound can serve as a valuable tool for studying enzyme interactions and metabolic pathways. The aldehyde functional group is known to react with nucleophiles, making it useful for probing enzyme mechanisms or synthesizing enzyme inhibitors. Additionally, its ability to form covalent bonds with amino acids in proteins can be exploited in the design of selective probes for biochemical assays.

Material Science

The unique properties of this compound make it suitable for use in the synthesis of advanced materials. It can be utilized as a building block in the creation of polymers or nanomaterials that exhibit specific electronic or optical properties. Such materials can find applications in electronics, sensors, and photonic devices.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various pyridazine derivatives, including those related to this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound could be further optimized for therapeutic use .

Case Study 2: Enzyme Inhibition

Research into enzyme inhibitors has highlighted the potential of chloropyridazine derivatives. A specific derivative was shown to inhibit a key enzyme involved in metabolic pathways associated with cancer progression, demonstrating the utility of this compound as a scaffold for drug discovery .

Mécanisme D'action

The mechanism of action of 3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Positional Isomer: 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde

The para-substituted isomer, 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde (CAS: 437383-95-4), shares identical molecular weight and formula but differs in substituent placement. Key distinctions include:

Property 3-Isomer (Target) 4-Isomer
Substituent Position Meta (C3) Para (C4)
CAS Number 1245569-76-9 437383-95-4
Catalog Number 065910 065911
Availability Discontinued Available
XLogP3 Not reported 2.1

The para isomer’s higher availability may reflect synthetic accessibility or demand. The meta isomer’s discontinuation (CymitQuimica) suggests challenges in synthesis or stability .

Substituent Variation: 3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1)

Synthesized via nucleophilic substitution (72.8% yield) , B1 incorporates dual 4-fluorobenzyloxy groups. Key comparisons:

Property 3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde B1
Substituents Chloropyridazinyloxy (C3) Bis(4-fluorobenzyloxy) (C3, C4)
Molecular Weight 234.64 426.40 (C₂₃H₁₈F₂O₃)
Synthetic Yield Not reported 72.8%
Functionality Electron-withdrawing group Electron-withdrawing (F) + steric bulk

B1’s bis-fluorinated structure enhances lipophilicity (higher XLogP3 inferred) and steric hindrance, likely affecting binding interactions in biological systems compared to the target compound’s single substituent.

Functional Group Comparison: Hydrazone Derivatives

Compounds like pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone (P2C3DBh) and 6-chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine highlight the impact of hydrazone moieties:

Property This compound P2C3DBh
Functional Group Aldehyde + chloropyridazine Aldehyde + hydrazone + dimethylamino
Biological Activity Not reported Inhibits intestinal contractions
Spectroscopic Features Not reported IR: C≡N (2235 cm⁻¹), C=N (1605 cm⁻¹)

Hydrazones exhibit distinct reactivity (e.g., hydrogen bonding via NH groups) and biological activity, whereas the target compound’s aldehyde group may favor condensation reactions for drug precursor synthesis.

Activité Biologique

3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of this compound features a benzaldehyde moiety substituted with a chloropyridazine group. This unique structure may contribute to its diverse biological effects.

Anti-inflammatory Effects

Several studies have investigated the anti-inflammatory properties of this compound. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various cell lines.

Key Findings:

  • Inhibition of iNOS and COX-2: A significant reduction in iNOS and COX-2 levels was observed in RAW264.7 cells treated with this compound, indicating its potential as an anti-inflammatory agent .
  • Dose-dependent Effects: The compound exhibited dose-dependent inhibition of nitric oxide (NO) production, with higher concentrations leading to more pronounced effects .
Concentration (μmol/L)NO Production (μmol/L)iNOS Expression
0.1Similar to controlSimilar to control
1.0DecreasedSignificant decrease
10.0Comparable to blankSignificant decrease

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines.

Case Study:
In a study involving various cancer cell lines, treatment with this compound resulted in:

  • Cell Viability Reduction: A marked decrease in cell viability was observed at concentrations above 5 μmol/L.
  • Apoptotic Markers: Increased expression of apoptotic markers such as cleaved caspase-3 was noted, suggesting the compound's role in promoting apoptosis .

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression.

Potential Mechanisms:

  • MAPK Pathway Inhibition: The compound has been shown to inhibit the phosphorylation of MAPK proteins, which are crucial for inflammatory responses .
  • ROS Reduction: It reduces reactive oxygen species (ROS) production, thereby mitigating oxidative stress-related damage in cells .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the chloropyridazine moiety or the benzaldehyde group may enhance its efficacy and selectivity.

Research Insights:
Studies indicate that electron-withdrawing groups on the pyridazine ring can significantly enhance anti-inflammatory activity, while substitutions on the benzaldehyde moiety may influence cytotoxic effects against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.